molecular formula C18H25N3O2 B12253575 N-(1-{[(3-methylphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide

N-(1-{[(3-methylphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide

Cat. No.: B12253575
M. Wt: 315.4 g/mol
InChI Key: PODUBRNAVIJFBJ-UHFFFAOYSA-N
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Description

N-(1-{[(3-methylphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that features a piperidine ring, a cyclopropane carboxamide group, and a 3-methylphenyl carbamoyl moiety

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

N-[1-[2-(3-methylanilino)-2-oxoethyl]piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C18H25N3O2/c1-13-4-2-5-15(10-13)19-17(22)12-21-9-3-6-16(11-21)20-18(23)14-7-8-14/h2,4-5,10,14,16H,3,6-9,11-12H2,1H3,(H,19,22)(H,20,23)

InChI Key

PODUBRNAVIJFBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCCC(C2)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[(3-methylphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the 3-methylphenyl carbamoyl group, and the attachment of the cyclopropane carboxamide group. Common synthetic methods include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of 3-Methylphenyl Carbamoyl Group: This step often involves the use of carbamoylation reactions, where a carbamoyl chloride or similar reagent is reacted with an amine.

    Attachment of Cyclopropane Carboxamide Group: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-{[(3-methylphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-{[(3-methylphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Biology: This compound can be used in studies involving receptor binding and signal transduction pathways.

    Industry: It may find applications in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(1-{[(3-methylphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the phenyl carbamoyl group are likely involved in binding to these targets, while the cyclopropane carboxamide group may influence the compound’s overall conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Furan-2-yl)methyl]-3-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
  • Imidazole-containing compounds

Uniqueness

N-(1-{[(3-methylphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring is a common motif in many pharmaceuticals, while the cyclopropane carboxamide group adds rigidity and influences its binding interactions.

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